4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
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Overview
Description
4-Benzyl-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-ene-3,5-dione is a complex polycyclic compound known for its unique structural features and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione typically involves a multi-step process starting from readily available precursors. One common method involves the Diels-Alder reaction between cycloheptatriene and maleic anhydride, followed by a series of functional group transformations.
Diels-Alder Reaction: Cycloheptatriene reacts with maleic anhydride in refluxing xylene or toluene to form the tetracyclic anhydride intermediate.
Hydrazide Formation: The anhydride intermediate is then reacted with hydrazides of benzoic acids, arylaminoacetic acid, or oxalic acid to form the corresponding hydrazides.
Cyclization: The hydrazides undergo cyclization under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity solvents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
4-Benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Oxatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione: A structurally similar compound with oxygen instead of nitrogen, showing different reactivity and biological activity.
N-acyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-enes: Variants with acyl groups that exhibit potent enzyme inhibition but with varying selectivity and stability.
Uniqueness
4-Benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is unique due to its benzyl substitution, which enhances its biological activity and allows for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzyl-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-15-11-6-7-12(14-8-13(11)14)16(15)18(21)19(17)9-10-4-2-1-3-5-10/h1-7,11-16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGONOEPFBXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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